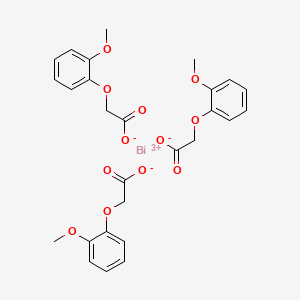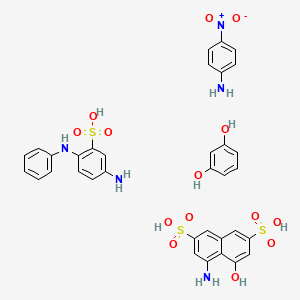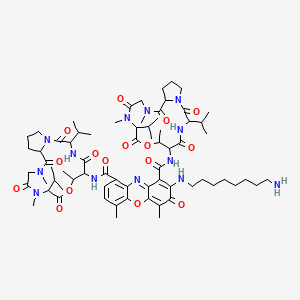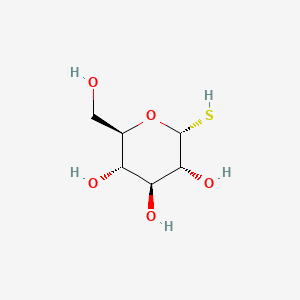
1-Thio-alpha-D-glucopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Thio-alpha-D-glucopyranose is a sulfur-containing derivative of glucose, where the oxygen atom in the anomeric position is replaced by a sulfur atom. This modification imparts unique chemical properties to the compound, making it a valuable intermediate in various chemical and biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-Thio-alpha-D-glucopyranose can be synthesized through several methods. One common approach involves the reaction of glucose with thiol reagents under acidic or basic conditions. For instance, the reaction of glucose with hydrogen sulfide in the presence of an acid catalyst can yield this compound. Another method involves the use of thioglycosylation reactions, where glycosyl donors react with thiols in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale thioglycosylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistent quality of the product.
化学反应分析
Types of Reactions: 1-Thio-alpha-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its original thiol form.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted glucopyranose derivatives.
科学研究应用
1-Thio-alpha-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound serves as a probe for studying carbohydrate-protein interactions and enzyme mechanisms.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of diseases such as diabetes and cancer.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of bioactive molecules.
作用机制
The mechanism by which 1-thio-alpha-D-glucopyranose exerts its effects involves its interaction with specific molecular targets. The sulfur atom in the compound can form strong bonds with metal ions and other electrophilic centers, influencing various biochemical pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
相似化合物的比较
1-Thio-alpha-D-glucopyranose can be compared with other sulfur-containing glucose derivatives, such as:
1-Thio-beta-D-glucopyranose: Similar structure but different anomeric configuration.
1-Seleno-alpha-D-glucopyranose: Contains selenium instead of sulfur, offering different reactivity and stability.
1-Deoxy-1-thio-D-glucopyranose: Lacks the hydroxyl group at the anomeric position, affecting its chemical properties.
The uniqueness of this compound lies in its specific anomeric configuration and the presence of the sulfur atom, which imparts distinct reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
63073-99-4 |
|---|---|
分子式 |
C6H12O5S |
分子量 |
196.22 g/mol |
IUPAC 名称 |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C6H12O5S/c7-1-2-3(8)4(9)5(10)6(12)11-2/h2-10,12H,1H2/t2-,3-,4+,5-,6-/m1/s1 |
InChI 键 |
JUSMHIGDXPKSID-VFUOTHLCSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)S)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)S)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



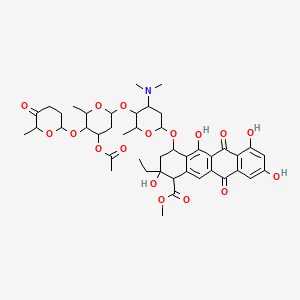
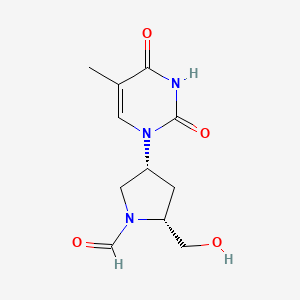
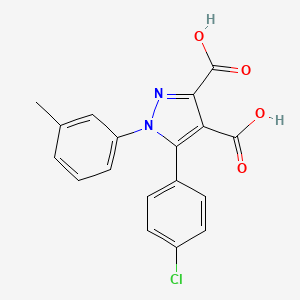
![7-Methyl-7h-dibenzo[c,h]phenothiazine](/img/structure/B12791944.png)
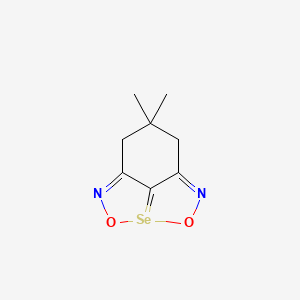
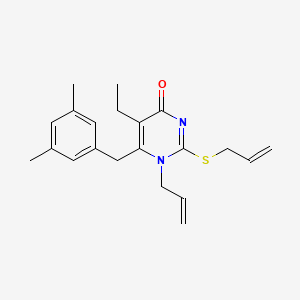


![3a,4,5,6-Tetrahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B12792000.png)
